

4-Bromo-3-methylphenol chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-methylphenol

Cat. No.: B031395

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An In-depth Technical Guide to 4-Bromo-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-3-methylphenol**, a key intermediate in organic synthesis. It details the compound's chemical identity, physical and spectral properties, a detailed synthesis protocol, and safety information, tailored for professionals in research and development.

Chemical Identity and Structure

4-Bromo-3-methylphenol, also known as 4-bromo-m-cresol, is an aromatic organic compound. It features a phenol ring substituted with a bromine atom at position 4 and a methyl group at position 3. This structure provides two reactive sites—the phenolic hydroxyl group and the bromine atom—making it a versatile building block for creating more complex molecules in various synthetic pathways, including pharmaceuticals and advanced materials.^[1]

The definitive identification of this compound is anchored by its CAS (Chemical Abstracts Service) Registry Number.

CAS Number: 14472-14-1^{[1][2][3]}

Below is a diagram representing the 2D chemical structure of **4-Bromo-3-methylphenol**.

Caption: 2D structure of **4-Bromo-3-methylphenol**.

Physicochemical and Spectroscopic Data

The quantitative properties of **4-Bromo-3-methylphenol** are crucial for its application in controlled chemical reactions. The following table summarizes key data points.

Property	Value	Source(s)
Identifiers		
IUPAC Name	4-bromo-3-methylphenol	[1]
Synonyms	4-Bromo-m-cresol, 2-Bromo-5-hydroxytoluene	[3]
Molecular Formula	C ₇ H ₇ BrO	[1] [2]
SMILES	Cc1cc(O)ccc1Br	[3]
InChI Key	GPOQODYGMUTOQL-UHFFFAOYSA-N	[1]
Physical Properties		
Molecular Weight	187.03 g/mol	[2] [3]
Appearance	White to off-white or brown crystalline powder/chunks	[1]
Melting Point	59-61 °C	[3]
Boiling Point	142-145 °C at 23 mmHg	[3]
Spectroscopic Data		
¹ H NMR (CDCl ₃)	See spectral databases for detailed shifts	[4] [5]
¹³ C NMR (CDCl ₃)	See spectral databases for detailed shifts	[4] [5]
IR Spectrum	See spectral databases for characteristic peaks	[1] [5]
Mass Spectrum	See spectral databases for fragmentation patterns	[5]

Note: Detailed spectral data including chemical shifts and peak assignments are available in comprehensive databases such as SpectraBase and PubChem.[\[4\]](#)[\[5\]](#)

Experimental Protocol: Synthesis

The synthesis of **4-Bromo-3-methylphenol** is typically achieved through the regioselective bromination of m-cresol. The following protocol is a representative method.[\[1\]](#)

Reaction: Bromination of m-cresol

Materials:

- m-Cresol (1.0 eq)
- Bromine (1.0 eq)
- Glacial Acetic Acid (solvent)
- Diethyl ether (for extraction)
- Magnesium sulfate or Sodium sulfate (drying agent)
- Heptane (for grinding/washing)
- Deionized water

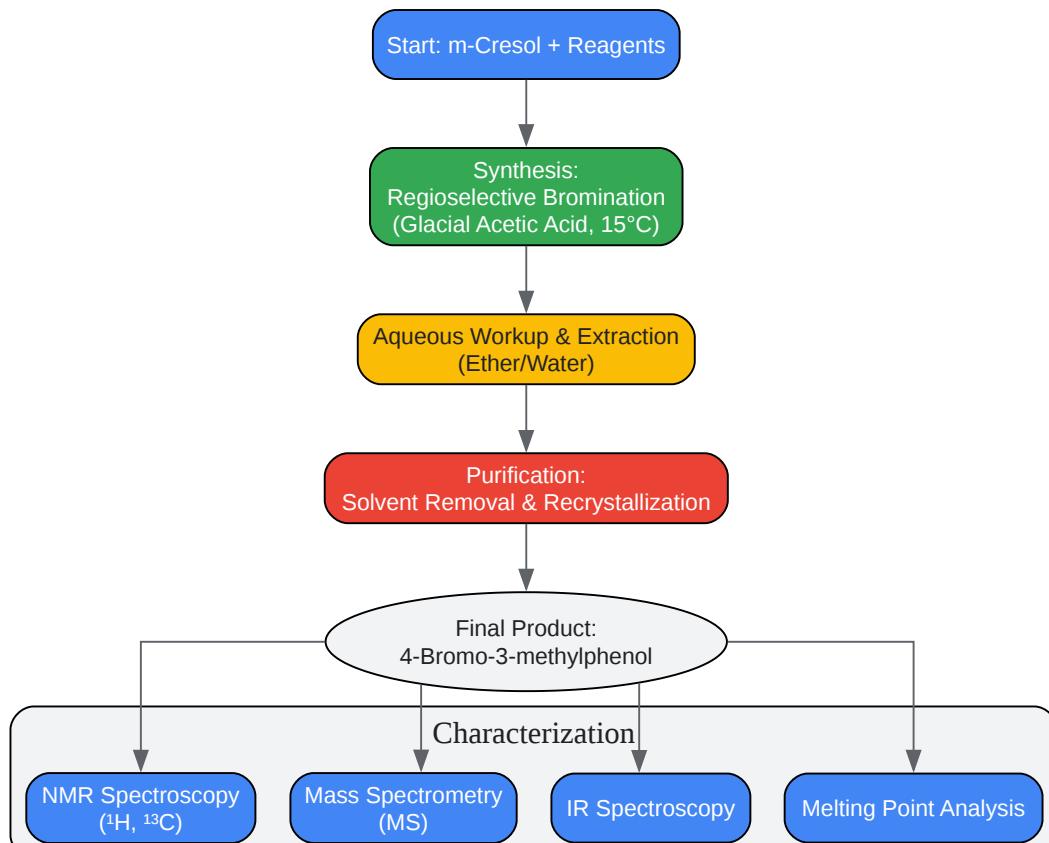
Procedure:

- Under a nitrogen atmosphere, add m-cresol (e.g., 80.0 g, 740 mmol) and glacial acetic acid (400 mL) to a suitable three-neck reaction flask.[\[2\]](#)
- Cool the reaction mixture to 15 °C using an ice bath.[\[2\]](#)
- Slowly add bromine (e.g., 38 mL, 742 mmol) dropwise to the mixture while maintaining the temperature at 15 °C.[\[2\]](#)
- Stir the reaction vigorously for 3 hours at 15 °C.[\[2\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a larger beaker containing deionized water (1 L).[\[2\]](#)

- Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether.[2]
- Separate the organic layer and wash it with water until the pH is neutral.[2]
- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[2]
- Filter off the drying agent and remove the solvent by evaporation under reduced pressure (rotary evaporator).[2]
- The resulting crude residue can be ground in heptane, filtered, and dried to yield the final product as a white powder.[2]

Workflow and Characterization

The successful synthesis of **4-Bromo-3-methylphenol** requires a logical workflow that includes not only the reaction itself but also purification and rigorous characterization to confirm the identity and purity of the final product.



Workflow for Synthesis and Characterization

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Caption: Synthesis and characterization workflow for **4-Bromo-3-methylphenol**.

Safety and Handling

4-Bromo-3-methylphenol is classified as a hazardous substance and requires careful handling in a laboratory setting.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6] It is harmful if swallowed or in contact with skin.[6]
- Precautions: Avoid breathing dust, fumes, or vapors.[4] Use only in a well-ventilated area.[4]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat. A dust mask (e.g., N95) is recommended when handling the powder.[3]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][6]
 - Skin: Wash off with soap and plenty of water.[6]
 - Inhalation: Move the person into fresh air.[6]
- Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 11 for combustible solids.[3]

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and follow all institutional safety protocols.

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- To cite this document: BenchChem. [4-Bromo-3-methylphenol chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031395#4-bromo-3-methylphenol-chemical-structure-and-cas-number>]

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